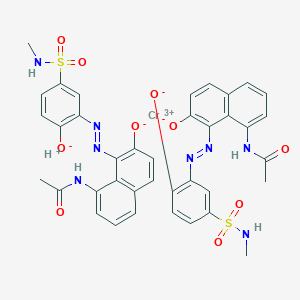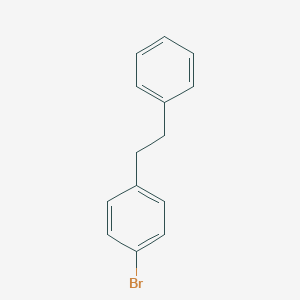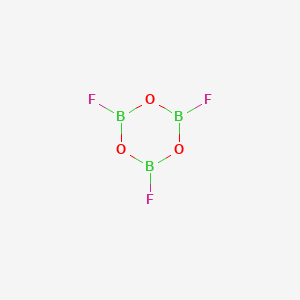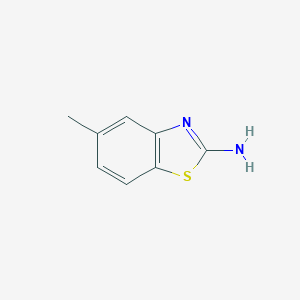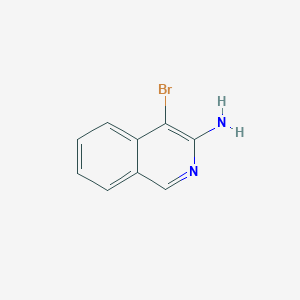
4-ブロモイソキノリン-3-アミン
概要
説明
4-Bromoisoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2 It is a derivative of isoquinoline, featuring a bromine atom at the fourth position and an amine group at the third position
科学的研究の応用
4-Bromoisoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-3-amine typically involves the cyclization of 2-alkynyl benzyl azides. This process is catalyzed by palladium and involves the use of reagents such as palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN). The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 4-Bromoisoquinolin-3-amine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic processes. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity in producing high yields of the target compound.
化学反応の分析
Types of Reactions: 4-Bromoisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be formed.
Oxidation Products: Oxidation can lead to the formation of isoquinolinones.
Reduction Products: Reduction typically results in the formation of amines or other reduced derivatives.
作用機序
The mechanism of action of 4-Bromoisoquinolin-3-amine involves its interaction with various molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
類似化合物との比較
4-Chloroisoquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine.
4-Fluoroisoquinolin-3-amine: Features a fluorine atom at the fourth position.
4-Iodoisoquinolin-3-amine: Contains an iodine atom at the fourth position.
Uniqueness: 4-Bromoisoquinolin-3-amine is unique due to the specific properties imparted by the bromine atom. Bromine’s size and electronegativity influence the compound’s reactivity and interactions, making it distinct from its halogenated counterparts. The bromine atom also affects the compound’s electronic properties, which can be advantageous in certain applications .
特性
IUPAC Name |
4-bromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCRSCRLCCCIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404371 | |
| Record name | 4-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10321-49-0 | |
| Record name | 4-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-Bromoisoquinolin-3-amine highlighted in the research?
A1: The research demonstrates the use of 4-Bromoisoquinolin-3-amine as a key starting material in the synthesis of 4-methyl-4H-pyrrolo[2,3-c]isoquinoline. [] This compound represents a novel "D-ring stripped" isomer of the cryptolepine series, which are compounds known for their potential biological activities. The synthesis involves a domino condensation-Heck cyclization reaction with acetaldehyde, followed by selective methylation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


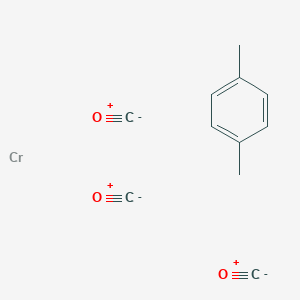
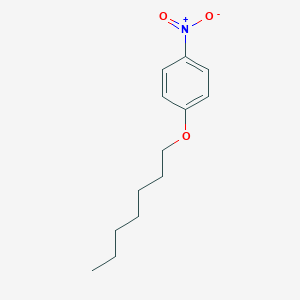
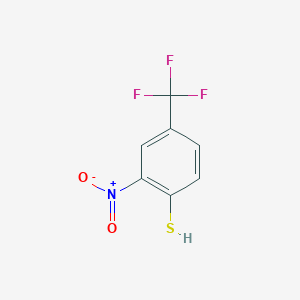
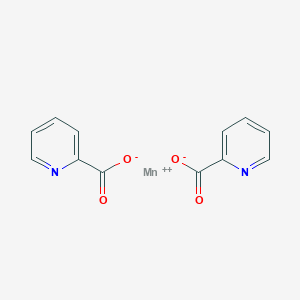
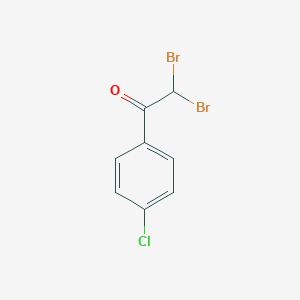
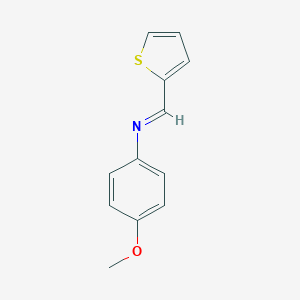

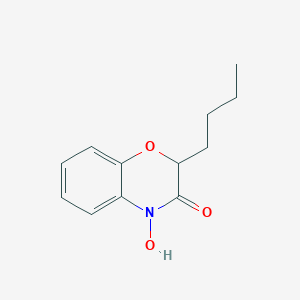
![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)
